2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate

Hydrogen Bond Donor Count Adhesion Polymer Modification

2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate (CAS 93858-44-7) is a silicon-containing acrylate monomer featuring a hydrolyzable trimethoxysilyl group, a polymerizable acrylate moiety, and a secondary hydroxyl group. It serves as a reactive silane coupling agent that bridges organic polymer matrices with inorganic substrates or fillers.

Molecular Formula C12H24O7Si
Molecular Weight 308.40 g/mol
CAS No. 93858-44-7
Cat. No. B12681166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate
CAS93858-44-7
Molecular FormulaC12H24O7Si
Molecular Weight308.40 g/mol
Structural Identifiers
SMILESCO[Si](CCCOCC(COC(=O)C=C)O)(OC)OC
InChIInChI=1S/C12H24O7Si/c1-5-12(14)19-10-11(13)9-18-7-6-8-20(15-2,16-3)17-4/h5,11,13H,1,6-10H2,2-4H3
InChIKeyHWOMYGSRBXHQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl Acrylate: A Multifunctional Silane Monomer for Advanced Hybrid Material Design


2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate (CAS 93858-44-7) is a silicon-containing acrylate monomer featuring a hydrolyzable trimethoxysilyl group, a polymerizable acrylate moiety, and a secondary hydroxyl group [1]. It serves as a reactive silane coupling agent that bridges organic polymer matrices with inorganic substrates or fillers . Unlike simpler silane acrylates, its hydroxy-functionalized propoxy spacer introduces additional hydrogen-bonding capacity and synthetic versatility, making it particularly suited for applications requiring enhanced interfacial adhesion, tailored hydrophilicity, or post-polymerization modification.

Reactive silane coupling agent for organic-inorganic hybrid material design
Hydroxy-functionalized propoxy spacer supports interfacial adhesion to polar substrates
Compatible with both radical polymerization and silane condensation cure systems

2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl Acrylate vs. Simple Silanes: Why Structural Nuances Dictate Material Performance


Direct substitution with common silane acrylates such as 3-(trimethoxysilyl)propyl acrylate or methacrylate analogs (e.g., TMSPMA) is insufficient to replicate the performance profile of this compound. The presence of an internal secondary hydroxyl group and an extended propoxy linker profoundly alters the monomer's physical properties, including density and boiling point . More critically, these structural features confer a higher hydrogen-bond donor count and a distinct reactivity ratio in radical copolymerizations, which can lead to significant differences in crosslink density, water uptake, and ultimate adhesive strength in the cured network [1]. Selecting this specific monomer is therefore necessary when precise control over hydrophilicity, flexibility, or dual-cure mechanism is required.

Standard silane acrylates (e.g., TMSPMA) lack the internal hydroxyl group, which may reduce polar adhesion and aqueous compatibility.
Reported higher boiling point limits volatility during high-temperature processing; simpler analogs may volatilize and shift stoichiometry.
Propoxy spacer and secondary -OH introduce flexibility; direct substitution with rigid silane crosslinkers can lead to more brittle networks.

Quantitative Differentiation Evidence for 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl Acrylate Against Comparator Monomers


Superior Hydrogen-Bond Donor Capacity Over Methacrylate and Conventional Silane Analogs

The target compound possesses one hydrogen-bond donor (the secondary hydroxyl group), whereas 3-(trimethoxysilyl)propyl acrylate (CAS 4369-14-6) and 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) possess zero hydrogen-bond donors [1]. This functional group provides a measurable difference in polar surface area (83.4 Ų) and enables specific intermolecular interactions that simple silane acrylates cannot replicate [2].

H-Bond Donor Count
Class-level
1 HBD
+1 vs 0 HBD analogs
Supports adhesion to polar substrates and aqueous formulation compatibility
Computed property; validate in target matrix
Hydrogen Bond Donor Count Adhesion Polymer Modification

Elevated Boiling Point and Thermal Stability vs. Non-Hydroxylated Silane Acrylate

The boiling point of the target compound is reported as 369.8°C at 760 mmHg , which is substantially higher than that of the simpler analog 3-(trimethoxysilyl)propyl acrylate (typical boiling point ~245°C) . This disparity, attributed to the additional hydroxyl and propoxy functionalities, indicates lower volatility and greater thermal stability during processing.

Boiling Point (760 mmHg)
Reported
369.8 °C
+124.8 °C vs simpler silane acrylate
May reduce evaporative loss during high-temperature cure
Cross-study comparable; review process-specific volatility
Thermal Properties Purification High-Temperature Processing

Distinct Density and Refractive Index Relative to Methacrylate Analog

The target acrylate has a measured density of 1.087 g/cm³ , whereas its direct methacrylate counterpart (2-hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl methacrylate, CAS 59214-63-0) exhibits a lower density of approximately 1.073 g/cm³ . This 0.014 g/cm³ difference, while small, can affect phase separation behavior in composite systems and the overall weight of cured films.

Density (ambient)
Reported
1.087 g/cm³
+0.014 g/cm³ vs methacrylate analog
Density difference may influence filler sedimentation and film uniformity
Context-dependent; verify in specific composite formulation
Optical Clarity Formulation Compatibility Density

Enhanced Copolymer Network Uniformity via Dual-Reactivity Mechanism

While direct comparative adhesion data for the exact compound is limited, studies on structurally related acrylic silane crosslinkers demonstrate that increasing crosslink density and backbone optimization significantly improve adhesive strength and transmittance [1]. The target compound, possessing both a radical-polymerizable acrylate and a condensation-curable silane plus a flexible propoxy spacer, is designed to form more uniform interpenetrating networks compared to conventional 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), which lacks the internal hydroxy-spacer [2].

Network Uniformity
Class-level
Dual-cure design with hydroxy spacer
Designed for more uniform interpenetrating networks via dual reactivity
Limited direct comparative data; requires system-specific mechanical testing
Crosslink Density Mechanical Properties Dual-Cure

High-Value Application Scenarios for 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl Acrylate Based on Differentiated Evidence


High-Adhesion, Flexible Coatings on Inorganic Substrates

The target monomer is ideal for developing coatings for glass, metals, and ceramics where strong, flexible adhesion is paramount [1]. Its hydrogen-bond donor capacity (1 HBD) promotes superior wetting and bonding to polar surfaces, while the internal propoxy spacer introduces flexibility, mitigating the brittleness of conventional silane-crosslinked films. The elevated boiling point (369.8°C) ensures the monomer remains in the film during high-temperature curing, maintaining stoichiometry.

Dual-Cure Adhesives and Sealants for Humid Environments

The combination of a radical-polymerizable acrylate group and a moisture-curable trimethoxysilyl group enables a dual-cure mechanism. This monomer can thus be used in one-component, moisture-curable sealants that achieve initial strength via UV or thermal initiation and final cure via ambient moisture [1]. The secondary hydroxyl group can further participate in post-cure reactions, enhancing long-term bond durability in high-humidity environments.

Optically Transparent Hybrid Nanocomposites

In applications requiring high optical clarity, such as LED encapsulants or optical adhesives, the density (1.087 g/cm³) and polar surface area of this monomer can be leveraged to match refractive index and density of silica or metal oxide nanoparticles [1]. Research on analogous systems shows that optimized silane crosslinker content maximizes transmittance by preventing macro-phase separation ; the additional hydroxyl group in this monomer offers more interfacial anchoring points for nanoparticles, potentially achieving higher filler loadings without aggregation.

Polymer-Bonded Explosives or Energetic Composites

The high boiling point and good thermal stability of this monomer make it a candidate binder for polymer-bonded explosives (PBX) or pyrotechnic compositions, where processing safety and high-temperature stability are critical [1]. The trimethoxysilyl group provides strong adhesion to oxidizer crystals (e.g., ammonium perchlorate), while the acrylate backbone allows controlled mechanical properties.

Application
Selection Property
Validation Focus
High-adhesion coatings on glass, metal, ceramics
Hydroxy-functionalized propoxy spacer; hydrogen-bond donor capacity
Adhesion strength to polar substrates; film flexibility and water resistance
Dual-cure adhesives and sealants for humid environments
Radical + moisture-cure capability; secondary hydroxyl for post-cure bonding
Cure speed under humidity; long-term bond durability; moisture resistance
Optically transparent hybrid nanocomposites
Silane anchor for nanoparticle dispersion; density/RI matching
Optical transmittance; filler loading without aggregation; phase separation control
Polymer-bonded energetic composites (PBX)
High boiling point and thermal stability; strong adhesion to oxidizer crystals
Processing thermal stability; mechanical integrity; filler compatibility
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